molecular formula C9H7FN2 B3226967 8-Fluoroisoquinolin-3-amine CAS No. 1259224-15-1

8-Fluoroisoquinolin-3-amine

Cat. No.: B3226967
CAS No.: 1259224-15-1
M. Wt: 162.16 g/mol
InChI Key: JJTYKLXYDJBGKK-UHFFFAOYSA-N
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Description

8-Fluoroisoquinolin-3-amine is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoroisoquinolin-3-amine typically involves the introduction of a fluorine atom into the isoquinoline ring. One common method is the nucleophilic substitution of a nitro group with a fluoride ion. For example, 8-nitroisoquinoline can be treated with tetramethylammonium fluoride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions. These methods may include the use of transition metal catalysts, high temperatures, and specific solvents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Fluoroisoquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated and non-fluorinated isoquinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

8-Fluoroisoquinolin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoroisoquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, leading to its biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Fluoroisoquinolin-3-amine is unique due to the presence of the fluorine atom, which imparts specific chemical properties such as increased electronegativity and the ability to form strong hydrogen bonds. These properties make it particularly useful in applications requiring high stability and specific interactions with biological targets .

Properties

IUPAC Name

8-fluoroisoquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-3-1-2-6-4-9(11)12-5-7(6)8/h1-5H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTYKLXYDJBGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NC=C2C(=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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